N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
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Description
The closest compounds I found are "N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide" and "N-(3-Ethoxy-4-methoxybenzyl)cyclooctanaminium" . These compounds have similar structures to the compound you’re asking about, but with a cyclopentane or cyclooctane ring instead of the phenyl group.
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, “N-(3-Ethoxy-4-methoxybenzyl)cyclooctanaminium”, has a molecular formula of C18H30NO2 .Scientific Research Applications
Forensic and Harm-Reduction Applications : Chapman and Avanes (2015) studied H NMR spectra of psychedelic phenylethanamines, including N-substituted phenylethanamines with a 2-methoxybenzyl amine moiety. Their research provides a collection of spectra that could aid forensic and harm-reduction organizations in identifying these compounds (Chapman & Avanes, 2015).
Analytical Characterization in Drug Testing : Westphal et al. (2016) characterized four N-(ortho-methoxybenzyl)amines, which are structurally related to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. They provided mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data, crucial for drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).
Receptor Interaction and Pharmacological Properties : Rickli et al. (2015) investigated the receptor binding profiles of NBOMe drugs, which include N-2-methoxybenzyl derivatives, highlighting their interactions with serotonergic and other receptors. This study contributes to understanding the pharmacological properties of such compounds (Rickli, Luethi, Reinisch, Buchy, Hoener, & Liechti, 2015).
Metabolic Profiling for Drug Identification : Caspar et al. (2017) utilized LC-high resolution-MS/MS for identifying metabolites of 4-EA-NBOMe (a related compound) in rat urine and human liver S9 incubates. This study aids in the understanding of the metabolic pathways and potential drug interactions (Caspar, Westphal, Meyer, & Maurer, 2017).
Chemical Synthesis and Characterization : Liu et al. (1993) reported on the synthesis and characterization of lanthanide complexes with N-2-methoxybenzyl amine phenol ligands, demonstrating applications in inorganic chemistry and materials science (Liu, Yang, Rettig, & Orvig, 1993).
Development of Analytical Methods for New Psychoactive Substances : Zuba et al. (2013) detailed the analytical properties of a new hallucinogenic substance, 25C-NBOMe, which is structurally related to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. Their work is significant in the analysis and identification of new psychoactive substances (Zuba, Sekuła, & Buczek, 2013).
properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15/h4-10,13,19H,3,11-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMBZXSIBWFGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365780 |
Source
|
Record name | N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine | |
CAS RN |
101781-84-4 |
Source
|
Record name | N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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